molecular formula C22H16ClN5O6 B2869903 ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-99-6

ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2869903
CAS No.: 534565-99-6
M. Wt: 481.85
InChI Key: AZNRFQHXKLNXQD-PLRJNAJWSA-N
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Description

Ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a 5-chloro-2-nitrobenzoyl substituent, which introduces significant electronic and steric effects. The ethyl carboxylate group at position 5 and the methyl group at position 7 further modulate its physicochemical properties.

Properties

IUPAC Name

ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O6/c1-3-34-22(31)15-11-14-18(24-17-6-4-5-9-27(17)21(14)30)26(2)19(15)25-20(29)13-10-12(23)7-8-16(13)28(32)33/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNRFQHXKLNXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core and the subsequent attachment of the chlorinated nitrobenzoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine group.

    Substitution: The chlorinated benzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of chlorinated nitrobenzoyl groups on biological systems. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, (Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The chlorinated nitrobenzoyl group may interact with enzymes or receptors, leading to changes in cellular pathways and processes. The dipyrido[1,2-a:2’,3’-d]pyrimidine core may also play a role in its biological activity by stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (R₁, R₂) Molecular Formula Molecular Weight (g/mol) XLogP3* H-Bond Acceptors TPSA* (Ų) Synthetic Complexity
Target: Ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 5-Cl-2-NO₂, CH₃ C₂₄H₁₉ClN₅O₆ 532.9 ~3.2 9 135 High
Compound A : Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-... 3-MeOPr, 3-MeBz C₂₆H₂₆N₄O₅ 474.5 2.7 6 101 Moderate
Compound B : Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... 3-ClBz, CH₃ C₂₄H₂₀ClN₄O₅ 485.9 ~2.9 6 101 Moderate
Compound C : Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-... Bn, 2-MeBz C₃₀H₂₆N₄O₅ 522.6 ~3.5 6 101 High

*Estimated using fragment-based contributions. TPSA = Topological Polar Surface Area.

Key Findings:

Electronic Effects :

  • The 5-chloro-2-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating 3-methylbenzoyl (Compound A) or neutral 3-chlorobenzoyl (Compound B) groups. This may influence reactivity in nucleophilic substitution or redox reactions.

Lipophilicity (XLogP3): The target compound’s nitro group reduces lipophilicity (XLogP3 ~3.2) compared to Compound C (XLogP3 ~3.5, due to the benzyl group). However, it is more lipophilic than Compound B (XLogP3 ~2.9), highlighting the balance between polar (nitro) and nonpolar (chloro) substituents.

Polarity and Solubility: The target’s higher TPSA (135 Ų vs. This contrasts with Compound C, where the benzyl group enhances lipophilicity for better lipid bilayer penetration.

In contrast, Compound A’s 3-methoxypropyl chain offers flexibility, possibly improving conformational adaptability.

Research Implications

  • Drug Design : The target’s nitro group could serve as a hydrogen-bond acceptor in enzyme active sites, while its chloro substituent may enhance hydrophobic interactions. Comparative studies with Compound B (3-ClBz) could elucidate the role of substituent position in target affinity.
  • Material Science : The high TPSA of the target compound may make it suitable for applications requiring polar interfaces, whereas analogs like Compound C could be prioritized for lipid-rich environments.
  • Synthetic Optimization : Computational modeling (e.g., using ORTEP-III for crystallographic visualization ) could guide the design of derivatives with balanced lipophilicity and solubility.

Biological Activity

Ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of triazine rings and the incorporation of various functional groups that enhance its biological activity. The use of microwave-assisted synthesis has been noted to improve yields and reduce reaction times for related compounds in the literature .

Antimicrobial Activity

Research indicates that compounds within the triazene family exhibit considerable antimicrobial properties. Ethyl 6-(5-chloro-2-nitrobenzoyl)imino derivatives have shown effectiveness against both gram-positive and gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds are notably low, suggesting potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Triazene Compounds

Compound NameMIC (µg/mL)Activity Type
T39.937Antifungal
Triazene A0.02Antibacterial (MRSA)
Triazene B0.03Antibacterial (Mycobacterium smegmatis)

Antitumor Activity

Triazene compounds are recognized for their antitumor properties. They function as alkylating agents that can interfere with DNA replication in cancer cells. Studies have demonstrated that ethyl 6-(5-chloro-2-nitrobenzoyl)imino derivatives can significantly reduce tumor cell viability in vitro, with IC50 values indicating strong antiproliferative effects against various cancer cell lines .

Table 2: Antitumor Activity of Triazene Compounds

Compound NameIC50 (µg/mL)Cancer Cell Line
Triazene C4.91Burkitt Lymphoma DAUDI
Triazene D5.59Colon Adenocarcinoma HT-29

The biological activity of ethyl 6-(5-chloro-2-nitrobenzoyl)imino compounds is primarily attributed to their ability to form reactive intermediates that bind to DNA and proteins, leading to cellular damage and apoptosis in malignant cells . The presence of the nitro group is particularly significant as it enhances the compound's reactivity and interaction with cellular targets.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazene derivatives against clinical isolates of multidrug-resistant bacteria. The results indicated that certain derivatives exhibited promising activity against resistant strains, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant microorganisms .
  • Cytotoxicity Assessment : In another study focusing on cytotoxicity, ethyl 6-(5-chloro-2-nitrobenzoyl)imino was tested against human cancer cell lines to assess its safety profile and therapeutic index. The findings suggested a favorable balance between efficacy and safety, making it a candidate for further development in oncology .

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